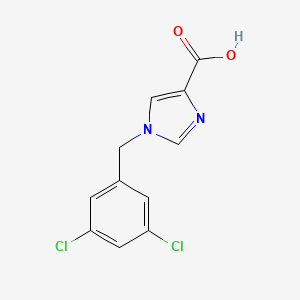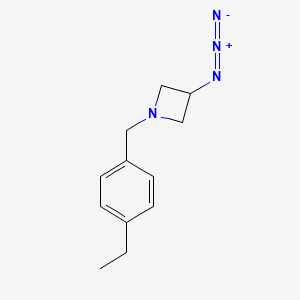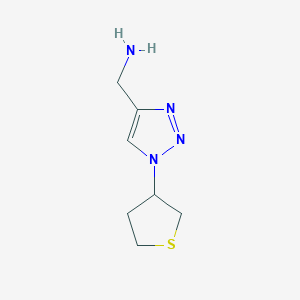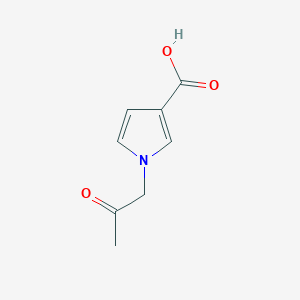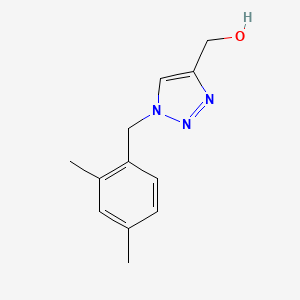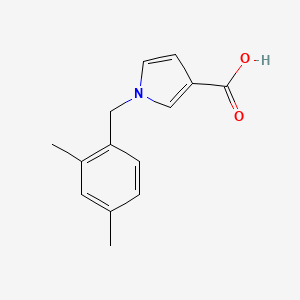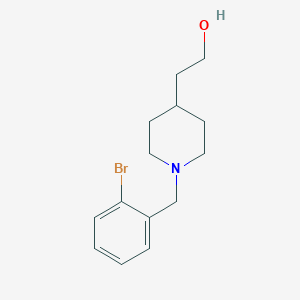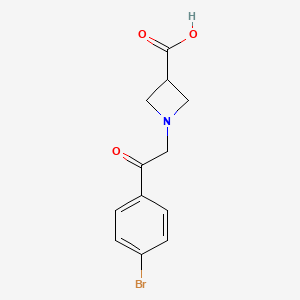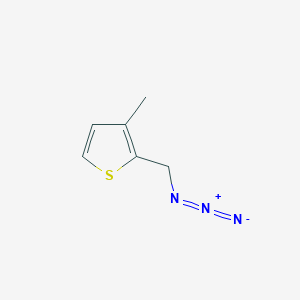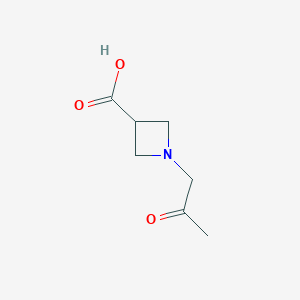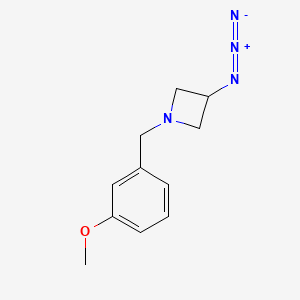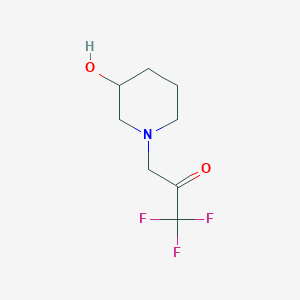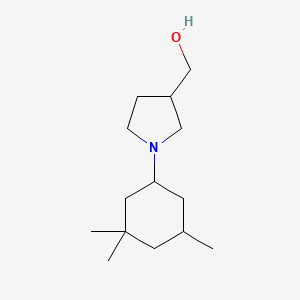
(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-yl)methanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a topic of interest in medicinal chemistry . The pyrrolidine ring is a common feature in many biologically active compounds . The synthesis strategies often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of “(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-yl)methanol” is C14H27NO . The InChI string representation of its structure is InChI=1S/C14H27NO/c1-11-6-13(8-14(2,3)7-11)15-5-4-12(9-15)10-16/h11-13,16H,4-10H2,1-3H3 .Applications De Recherche Scientifique
Structural Analysis and Crystallography
- Triprolidinium Dichloranilate–Chloranilic Acid–Methanol–Water : This research explored the crystal structure of triprolidinium cation, which includes a pyrrolidine group. It provided insights into the interactions and geometries in the crystal lattice, demonstrating the pyrrolidine's role in forming intricate molecular structures (Dayananda et al., 2012).
Synthetic Chemistry and Compound Formation
- Multicomponent Reaction Involving L-Proline : This study showcased a multicomponent reaction involving l-proline, a pyrrolidine, leading to the formation of unique polyheterocyclic systems. This illustrates the pyrrolidine ring's potential in complex chemical synthesis (Cao et al., 2019).
- Synthesis of 5-Methoxylated 3-Pyrrolin-2-Ones : Demonstrated the use of pyrrolidinones in the synthesis of compounds useful for agrochemicals and medicinal applications, highlighting the versatility of pyrrolidine derivatives (Ghelfi et al., 2003).
Catalysis and Reaction Mechanisms
- Pyrrolidine-Catalyzed Condensation for Fulvene Synthesis : This research explored the role of pyrrolidine in catalyzing condensation reactions, showing its effectiveness in organic synthesis (Coşkun & Erden, 2011).
- Enantioselective Michael Addition Catalyzed by Pyrrolidinemethanols : Demonstrated the application of pyrrolidinemethanols in catalyzing enantioselective Michael addition, emphasizing the pyrrolidine's role in stereoselective synthesis (Lattanzi, 2006).
Medicinal Chemistry and Drug Design
- Synthesis of Nickel Complexes with Pyrrolidine Derivatives : The study involved creating nickel complexes with pyrrolidine-based ligands, useful in ethylene oligomerization, indicating potential applications in medicinal chemistry (Kermagoret & Braunstein, 2008).
Biocatalysis and Green Chemistry
- Whole-Cell Biocatalytic Synthesis Involving Pyridin-2-yl Methanol : This research demonstrated the use of pyrrolidine derivatives in a biocatalytic process, emphasizing eco-friendly and efficient synthesis methods (Chen et al., 2021).
Propriétés
IUPAC Name |
[1-(3,3,5-trimethylcyclohexyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-11-6-13(8-14(2,3)7-11)15-5-4-12(9-15)10-16/h11-13,16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCLYFSGOWGIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


